molecular formula C11H11NO B14788161 (4-(Cyanomethyl)phenyl)propanal

(4-(Cyanomethyl)phenyl)propanal

Cat. No.: B14788161
M. Wt: 173.21 g/mol
InChI Key: IYZOZTSQQCEWND-UHFFFAOYSA-N
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Description

(4-(Cyanomethyl)phenyl)propanal is an organic compound with the molecular formula C11H11NO. . This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a propanal group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyanomethyl)phenyl)propanal typically involves the reaction of 4-(Cyanomethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the propanal group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Cyanomethyl)phenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Cyanomethyl)phenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Cyanomethyl)phenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the cyanomethyl group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    (4-(Cyanomethyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    (4-(Cyanomethyl)phenyl)acetic acid: Contains a carboxylic acid group instead of an aldehyde.

    (4-(Cyanomethyl)phenyl)acetone: Has a ketone group instead of an aldehyde.

Uniqueness

(4-(Cyanomethyl)phenyl)propanal is unique due to the presence of both a cyanomethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-[4-(3-oxopropyl)phenyl]acetonitrile

InChI

InChI=1S/C11H11NO/c12-8-7-11-5-3-10(4-6-11)2-1-9-13/h3-6,9H,1-2,7H2

InChI Key

IYZOZTSQQCEWND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC=O)CC#N

Origin of Product

United States

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